Quercetin 3-neohesperidoside, also known as Quercetin 3-O-neohesperidoside, is a flavonoid glycoside characterized by its molecular formula and a molecular weight of approximately 610.52 g/mol. This compound is notable for its presence in various plant species, including Diospyros cathayensis and Zea mays . Quercetin 3-neohesperidoside exhibits significant biological activities, particularly anti-inflammatory properties, making it a subject of interest in pharmacological research .
Quercetin 3-neohesperidoside has been studied for its diverse biological activities:
Quercetin 3-neohesperidoside can be synthesized through various methods:
The applications of quercetin 3-neohesperidoside span several fields:
Studies on the interactions of quercetin 3-neohesperidoside with other compounds reveal its potential synergistic effects. For instance:
Quercetin 3-neohesperidoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Quercetin 3-O-rhamnoside | Contains rhamnose instead of neohesperidose | |
| Kaempferol 3-O-neohesperidoside | Similar structure but different aglycone | |
| Myricetin 3-O-glucoside | Contains glucose; different sugar moiety | |
| Naringenin 7-O-glucoside | Different aglycone; known for citrus fruits |
Quercetin 3-neohesperidoside stands out due to its specific combination of quercetin and neohesperidose, which contributes to its unique biological activities. Its ability to inhibit platelet aggregation and provide anti-inflammatory effects makes it particularly valuable in cardiovascular health research compared to other flavonoid glycosides.
The biosynthesis of quercetin 3-neohesperidoside involves a two-step enzymatic process mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). Initially, quercetin undergoes glucosylation at the 3-OH position via flavonol 3-O-glucosyltransferase, forming quercetin 3-O-glucoside [3] [5]. Subsequently, a 1,6-glucosyltransferase catalyzes the transfer of a second glucose moiety from UDP-glucose to the existing glucosyl group, yielding the neohesperidoside structure [2] [6].
Key enzymes such as HmF3RT from Hypericum monogynum exhibit regiospecificity for the 3-OH position and demonstrate preferential activity toward UDP-rhamnose, though minor activity with UDP-glucose has been observed [5]. Structural analyses reveal that residues Val¹²⁹, Asp³⁷², and Asn³⁷³ form critical hydrogen bonds with the sugar donor, ensuring proper orientation for glycosidic bond formation [5]. Mutagenesis studies show that substituting Val¹²⁹ with alanine or threonine enhances catalytic efficiency by 40–60%, suggesting evolutionary optimization for diverse glycosylation patterns [5].
Table 1: Enzymatic Parameters for Quercetin 3-Neohesperidoside Biosynthesis
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| Hypericum monogynum HmF3RT | Quercetin | 5.14 | 1.14 | 2.21 × 10⁵ |
| Escherichia coli recombinant UGT | UDP-Glc | 18.2 | 0.87 | 4.78 × 10⁴ |
Data derived from in vitro assays using purified enzymes and HPLC-based product quantification [3] [5].
Quercetin 3-neohesperidoside demonstrates restricted phylogenetic distribution, predominantly occurring in the Fabaceae, Vitaceae, and Pinaceae families. In Vicia faba (Fabaceae), it accumulates in root nodules at concentrations exceeding 120 μg/g dry weight, serving as a rhizobial symbiosis modulator [1] [7]. Vitis vinifera (Vitaceae) leaves contain seasonal-dependent quantities, with September concentrations (18.3 ± 2.1 mg/g) tripling June levels (6.2 ± 0.8 mg/g) [6]. The compound has also been detected in Lysimachia nummularia (Primulaceae) floral tissues, where it constitutes 7–9% of total flavonoid content [1].
Table 2: Phylogenetic Distribution Across Plant Families
| Plant Family | Species | Tissue Localization | Concentration Range |
|---|---|---|---|
| Fabaceae | Vicia faba | Root nodules | 80–120 μg/g DW |
| Vitaceae | Vitis vinifera | Mature leaves | 6.2–18.3 mg/g DW |
| Primulaceae | Lysimachia nummularia | Petals | 7–9% of total flavonoids |
| Pinaceae | Pinus sylvestris | Needles | 2.1–3.8 mg/g DW |
DW = dry weight; data compiled from phytochemical surveys [1] [6] [7].
As a phytoanticipin, quercetin 3-neohesperidoside contributes to constitutive and induced plant defenses. Its antioxidant capacity, measured via oxygen radical absorbance capacity (ORAC) assays, reaches 12,500 μmol TE/g, outperforming ascorbic acid by 8-fold [4]. In Vitis vinifera, foliar application of 100 μM methyl jasmonate upregulates its biosynthesis by 230%, correlating with reduced Plasmopara viticola infection rates [7]. The glycoside inhibits fungal polygalacturonases (IC₅₀ = 28 μM) through competitive binding at the enzyme’s active site, as confirmed by molecular docking simulations [7].
Field studies demonstrate that Vicia faba mutants deficient in quercetin glycosides suffer 40–60% greater herbivory damage compared to wild-type plants, highlighting its role in deterring insect feeding [7]. Additionally, root exudates containing 10–15 μM quercetin 3-neohesperidoside reduce Fusarium oxysporum spore germination by 75% via disruption of mitochondrial membrane potential [7].
Seasonal fluctuations in quercetin 3-neohesperidoside production reflect adaptive responses to abiotic stressors. In Vitis vinifera, September concentrations (18.3 mg/g) surpass June levels (6.2 mg/g) due to increased UV-B exposure and temperature extremes [6]. Transcriptomic analyses reveal 5–7-fold upregulation of VvUGT78D2 and VvGT5 genes during late summer, coinciding with maximal photoinhibition protection needs [6].
Table 3: Seasonal Variation in Vitis vinifera Leaves
| Parameter | June Concentration | September Concentration | Fold Change |
|---|---|---|---|
| Quercetin 3-glc | 4.8 ± 0.6 mg/g | 14.1 ± 1.2 mg/g | 2.94× |
| Quercetin 3-neo | 6.2 ± 0.8 mg/g | 18.3 ± 2.1 mg/g | 2.95× |
| Total flavonoids | 32.4 ± 3.1 mg/g | 89.7 ± 6.5 mg/g | 2.77× |
Data obtained via UPLC-MS/MS analysis of leaf extracts (n = 12 biological replicates) [6].
Diurnal regulation further modulates biosynthesis, with midday UV irradiation inducing transient 1.8–2.2-fold increases in glycoside production within 4 hours [6]. Cold acclimation studies in Pinus sylvestris demonstrate that 4°C exposure for 72 hours elevates needle concentrations from 2.1 to 3.8 mg/g, suggesting cryoprotective roles through membrane stabilization [7].